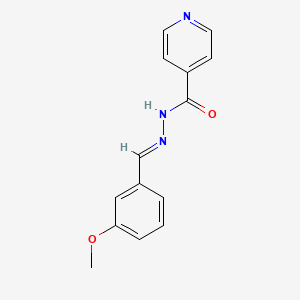
N'-(3-methoxybenzylidene)isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-(3-methoxybenzylidene)isonicotinohydrazide can be synthesized through the condensation reaction between isonicotinic acid hydrazide (isoniazid) and 3-methoxybenzaldehyde . The reaction typically involves mixing the reactants in a suitable solvent, such as methanol, and adding a catalytic amount of glacial acetic acid. The mixture is then refluxed for several hours to facilitate the formation of the hydrazone product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-methoxybenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group and hydrazone moiety can participate in substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
N’-(3-methoxybenzylidene)isonicotinohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential antiplatelet and antimicrobial activities
Biological Studies: It has been evaluated for its cytotoxicity and potential use in cancer research.
Industrial Applications: The compound’s ability to form complexes with metal ions makes it useful in catalysis and material science.
Mécanisme D'action
The mechanism of action of N’-(3-methoxybenzylidene)isonicotinohydrazide involves its interaction with specific molecular targets. For instance, its antiplatelet activity is attributed to its ability to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA) . The compound may also interact with enzymes and receptors involved in various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2-hydroxybenzylidene)isonicotinohydrazide
- N’-(4-methoxybenzylidene)isonicotinohydrazide
- N’-(5-chloro-2-hydroxybenzylidene)isonicotinohydrazide
Uniqueness
N’-(3-methoxybenzylidene)isonicotinohydrazide is unique due to its specific substitution pattern on the benzylidene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Propriétés
Numéro CAS |
303066-20-8 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-[(E)-(3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-19-13-4-2-3-11(9-13)10-16-17-14(18)12-5-7-15-8-6-12/h2-10H,1H3,(H,17,18)/b16-10+ |
Clé InChI |
QSZLETGWRTXCSH-MHWRWJLKSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2 |
SMILES canonique |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![phenyl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11661271.png)
![(5Z)-3-benzyl-5-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661276.png)
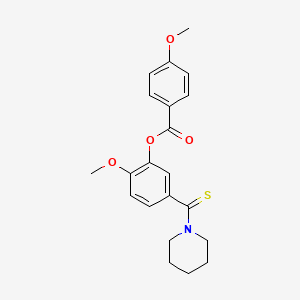
![Ethyl 6-ethyl-2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661287.png)
![6-ethyl-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11661291.png)
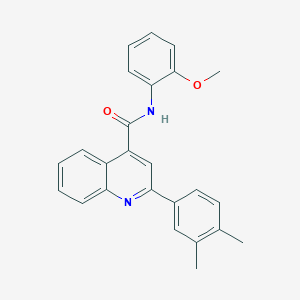
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11661306.png)
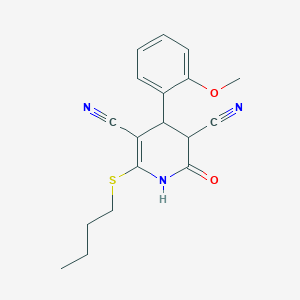
![N'-[(Z)-(2,3-Dichlorophenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide](/img/structure/B11661314.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11661315.png)
![N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11661322.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661331.png)
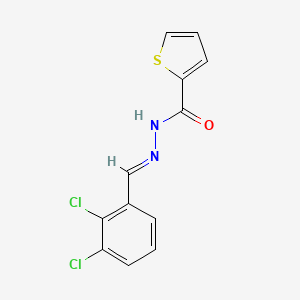
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661341.png)
